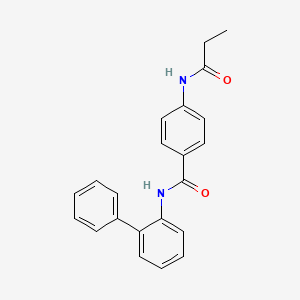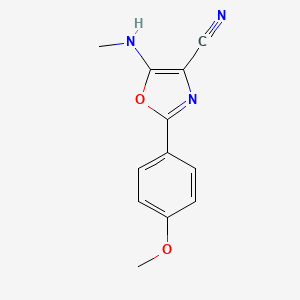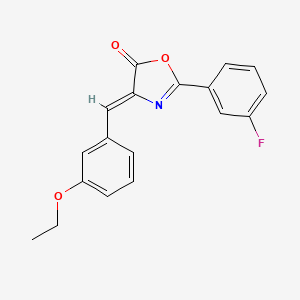![molecular formula C13H17N3O5 B5831805 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5831805.png)
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde is an organic compound characterized by the presence of a piperazine ring substituted with a hydroxy, methoxy, and nitro group on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-3-methoxybenzaldehyde followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also emphasize the importance of safety measures and waste management due to the hazardous nature of some reagents used.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.
Major Products
Oxidation: 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(4-hydroxy-3-methoxy-5-aminophenyl)methyl]piperazine-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate biochemical pathways and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-methoxy-5-nitrobenzoic acid: Similar structure but lacks the piperazine and aldehyde groups.
4-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the nitro and piperazine groups.
4-nitrobenzaldehyde: Similar structure but lacks the hydroxy, methoxy, and piperazine groups.
Uniqueness
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the piperazine ring enhances its potential as a pharmacophore, while the nitro and aldehyde groups provide sites for further chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-21-12-7-10(6-11(13(12)18)16(19)20)8-14-2-4-15(9-17)5-3-14/h6-7,9,18H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSQWBABNSGIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5831723.png)




![N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)


![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![(4-{[(3-Methoxyphenyl)carbonyl]amino}phenyl)acetic acid](/img/structure/B5831792.png)
